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molecular formula C13H9NO B188899 2-Phenylbenzoxazole CAS No. 833-50-1

2-Phenylbenzoxazole

Cat. No. B188899
M. Wt: 195.22 g/mol
InChI Key: FIISKTXZUZBTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952207B2

Procedure details

Copper(I) iodide (19.1 mg, 0.1 mmol), benzoxazole (119 mg, 10.0 mmol), bromobenzene (471 mg, 3.0 mmol), t-BuOK (224 mg, 2.0 mmol), and DMF (1.0 mL). After column chromatography (hexanes, then 10% ethyl acetate in hexanes) and preparative HPLC (5% ethyl acetate in hexanes) 99 mg (51%) of 2-phenylbenzoxazole is obtained. Table I, entry 2.
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
471 mg
Type
reactant
Reaction Step Two
Quantity
224 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Copper(I) iodide
Quantity
19.1 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.Br[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CC([O-])(C)C.[K+].CN(C=O)C>[Cu]I.C(OCC)(=O)C>[C:11]1([C:2]2[O:1][C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:3]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
119 mg
Type
reactant
Smiles
O1C=NC2=C1C=CC=C2
Step Two
Name
Quantity
471 mg
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Quantity
224 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Copper(I) iodide
Quantity
19.1 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 99 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 16.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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